2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole
Description
Evolution and Significance of Phosphine (B1218219) Ligands in Modern Organic Synthesis
Phosphine ligands, organophosphorus compounds with the general formula PR₃, have become indispensable tools in modern organic synthesis, largely due to their crucial role in transition metal catalysis. Their journey from laboratory curiosities to central components in industrial and academic chemistry began in the mid-20th century and has been marked by continuous innovation. The first reported phosphine complexes, cis- and trans-PtCl₂(PEt₃)₂, were described in 1870, but their widespread application in catalysis took several more decades to be realized.
A significant breakthrough came with the use of triphenylphosphine (B44618) in "Reppe" chemistry in 1948 for reactions involving alkynes, carbon monoxide, and alcohols. This was followed by the development of cobalt catalysts modified with trialkylphosphine ligands for hydroformylation. However, it was the advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, that truly cemented the importance of phosphine ligands. organic-chemistry.orgsigmaaldrich.com These reactions, which form carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with high efficiency and selectivity, are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The significance of phosphine ligands lies in their remarkable tunability. The electronic and steric properties of a phosphine ligand can be precisely modified by altering the R groups attached to the phosphorus atom. organic-chemistry.org This allows for fine-tuning of the reactivity and selectivity of the metal catalyst. wikipedia.org Electron-rich phosphines, for instance, can increase the rate of oxidative addition, a key step in many catalytic cycles, while bulky phosphines can promote reductive elimination, the final product-forming step. wikipedia.org The steric bulk of a phosphine ligand is often quantified by its cone angle (θ), a concept that has been instrumental in ligand design. wikipedia.org
The evolution of phosphine ligands has seen the development of increasingly sophisticated structures. Early catalysts often employed simple triarylphosphines like triphenylphosphine. However, the need for more active and selective catalysts led to the design of bulky and electron-rich alkylphosphines and biarylphosphines. researchgate.net Furthermore, the development of chiral phosphine ligands has been pivotal for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. nih.gov
Distinctive Features of Imidazole-Derived Phosphine Ligands
Within the vast family of phosphine ligands, those derived from imidazole (B134444), a five-membered aromatic heterocycle containing two nitrogen atoms, possess a unique set of features that make them highly effective in catalysis. The imidazole moiety can be readily functionalized at various positions, allowing for a high degree of steric and electronic tunability. rsc.orgresearchgate.net
A key characteristic of imidazole-based phosphine ligands is the presence of a nitrogen atom in proximity to the phosphorus donor atom. This nitrogen can act as an additional coordination site, leading to hemilabile behavior where the nitrogen atom can reversibly bind to the metal center. This dynamic coordination can play a crucial role in stabilizing catalytic intermediates and promoting key steps in the catalytic cycle. nih.gov
The electronic properties of imidazole-derived phosphines can be modulated by the substituents on the imidazole ring. The imidazole ring itself is a π-excessive system, which can influence the electron-donating ability of the phosphine. rsc.org Furthermore, the synthesis of these ligands can be achieved through various methods, including the regioselective deprotonation of the imidazole ring at the C2 position, followed by reaction with a chlorophosphine. This synthetic flexibility allows for the creation of a diverse library of ligands with tailored properties.
Imidazole-based phosphine ligands have demonstrated excellent performance in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling and the hydroxylation of aryl halides. wikipedia.org Their unique structural and electronic features often lead to high catalytic activity and stability, allowing for efficient transformations under mild reaction conditions.
Overview of 2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole as a Pivotal Ligand
Among the diverse array of imidazole-derived phosphine ligands, This compound has emerged as a particularly important and effective ligand in modern catalysis. This compound, also known by the trade name cataCXium® PICy, combines the key features of a bulky, electron-rich phosphine with the unique properties of the imidazole scaffold.
The ligand features a dicyclohexylphosphino group at the 2-position of the imidazole ring. The two cyclohexyl groups provide significant steric bulk, which is crucial for promoting the reductive elimination step in cross-coupling reactions and for stabilizing the active monoligated palladium species. The mesityl (2,4,6-trimethylphenyl) group at the 1-position of the imidazole ring further contributes to the steric hindrance around the metal center.
From an electronic perspective, the dicyclohexylphosphino group is a strong σ-donor, which enhances the electron density at the metal center and facilitates the oxidative addition of substrates like aryl chlorides. wikipedia.org The combination of these steric and electronic properties makes this compound a highly active ligand for a variety of challenging cross-coupling reactions.
This ligand has proven to be particularly effective in palladium-catalyzed reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, especially with unreactive aryl chlorides as substrates. wikipedia.orgresearchgate.net Its high catalytic activity allows for reactions to be carried out with low catalyst loadings and under mild conditions, which is highly desirable from both an economic and environmental perspective. The success of this compound highlights the power of rational ligand design in advancing the field of homogeneous catalysis.
Structure
3D Structure
Properties
IUPAC Name |
dicyclohexyl-[1-(2,4,6-trimethylphenyl)imidazol-2-yl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N2P/c1-18-16-19(2)23(20(3)17-18)26-15-14-25-24(26)27(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h14-17,21-22H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVANNJGPCSNAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN=C2P(C3CCCCC3)C4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696508 | |
| Record name | 2-(Dicyclohexylphosphanyl)-1-(2,4,6-trimethylphenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794527-14-3 | |
| Record name | 2-(Dicyclohexylphosphanyl)-1-(2,4,6-trimethylphenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Dicyclohexylphosphino 1 Mesityl 1h Imidazole
Precursor Synthesis and Derivatization
The foundation for the synthesis of the target ligand lies in the efficient preparation of its two key components: the substituted imidazole (B134444) core and the dicyclohexylphosphine moiety. Methodologies for these precursors involve distinct synthetic pathways that have been optimized for yield and purity.
Synthesis of Substituted Imidazole and Imidazolium (B1220033) Salts
The imidazole component, specifically 1-mesityl-1H-imidazole, serves as the backbone onto which the phosphine (B1218219) group is introduced. The synthesis of N-aryl imidazoles can be achieved through several established methods. A common approach involves the copper-catalyzed N-arylation of imidazole with an appropriate aryl halide, a reaction that benefits from the use of specialized ligands to achieve high yields, even with bulky substituents .
Historically, the synthesis of the imidazole ring itself dates back to 1858, when it was first prepared from glyoxal and formaldehyde in ammonia nih.gov. This fundamental reaction, known as the Debus synthesis, is still utilized for creating C-substituted imidazoles nih.gov. Modern variations offer more controlled and higher-yielding routes. For instance, one-pot, four-component syntheses can produce highly substituted imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine (such as mesitylamine), and ammonium acetate (B1210297) under solvent-free conditions organic-chemistry.org. Another versatile method is the van Leusen imidazole synthesis, which uses tosylmethyl isocyanide (TosMIC) as a key reagent organic-chemistry.org.
For the specific synthesis of 1-mesityl-1H-imidazole, a direct approach involves the coupling of mesitylamine with a pre-formed imidazole ring or building the ring in the presence of the mesityl group. The resulting 1-mesityl-1H-imidazole is a stable solid at room temperature nih.gov.
Furthermore, the synthesis of N-mesityl substituted imidazolium salts is a related and important area, as these salts are direct precursors to N-heterocyclic carbenes (NHCs) and can be intermediates in functionalization reactions nih.gov. These salts are typically prepared by the quaternization of the N-substituted imidazole.
| Method | Reactants | Conditions | Product | Key Features |
| Debus Synthesis | Glyoxal, Formaldehyde, Ammonia | Heating | Imidazole | Foundational method for imidazole ring formation nih.gov. |
| Four-Component Synthesis | 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate | Heating, solvent-free | 1,2,4-Trisubstituted Imidazoles | One-pot, high-yield procedure organic-chemistry.org. |
| Copper-Catalyzed N-Arylation | Imidazole, Aryl Halide | Cu(I) catalyst, Ligand (e.g., 1,10-phenanthroline) | N-Aryl Imidazoles | Effective for bulky groups and sensitive functionalities . |
Preparation of Dicyclohexylphosphine Moiety
The dicyclohexylphosphine group provides the crucial steric and electronic properties for the final ligand. This moiety is typically introduced using a reactive phosphorus source, most commonly chlorodicyclohexylphosphine or dicyclohexylphosphine itself.
The synthesis of dicyclohexylphosphine and its derivatives can be approached in several ways. A common laboratory method for preparing dicyclohexylphosphine oxide, a stable precursor, involves the reaction of a cyclohexyl Grignard reagent (cyclohexylmagnesium chloride) with diethyl phosphite chemicalbook.com. The resulting oxide can then be reduced to dicyclohexylphosphine using appropriate reducing agents.
Chlorodicyclohexylphosphine is a key intermediate that can be prepared by the chlorination of dicyclohexylphosphine guidechem.com. It is a versatile reagent used in the synthesis of various phosphine ligands, including those used in palladium-catalyzed cross-coupling reactions . Alternative strategies for synthesizing related bis(dicyclohexylphosphine)alkanes involve using dicyclohexylphosphine chloride as a starting material, which is first protected with diethylamine. This intermediate then reacts to form the desired product under mild conditions, offering high yields google.com.
| Starting Material | Key Reagents | Intermediate/Product | Reference |
| Magnesium, Chlorocyclohexane | Diethyl phosphite | Dicyclohexylphosphine oxide | chemicalbook.com |
| Dicyclohexylphosphine | Ethyl trichloroacetate | Chlorodicyclohexylphosphine | guidechem.com |
| Dicyclohexylphosphine chloride | Diethylamine, Diethylcadmium | Bis(dicyclohexylphosphine)alkane | google.com |
Coupling and Phosphination Reactions
With the precursors in hand, the next critical phase is the coupling reaction to form the C-P bond at the C2 position of the imidazole ring. This can be achieved through direct or multi-step pathways.
Direct Synthetic Routes
Direct synthetic routes aim to functionalize the C2-position of the 1-mesityl-1H-imidazole in a single step. A prevalent method involves the deprotonation of the C2-proton using a strong base, such as n-butyllithium, to generate a highly reactive imidazol-2-yllithium intermediate. This nucleophilic species can then be quenched with an electrophilic phosphorus reagent, like chlorodicyclohexylphosphine, to yield the target compound. This lithiation-trapping sequence is a common strategy for introducing substituents onto heterocyclic rings orgsyn.org.
Multi-Step Synthesis Strategies
Multi-step strategies offer an alternative approach that can provide better control and may be necessary if direct methods are unsuccessful. A typical multi-step sequence involves first halogenating the C2 position of the 1-mesityl-1H-imidazole. For example, reaction with N-iodosuccinimide (NIS) can selectively introduce an iodine atom at the desired position nih.gov.
This resulting 2-iodo-1-mesityl-1H-imidazole is then an ideal substrate for a palladium-catalyzed cross-coupling reaction with a phosphine source nih.gov. In such a reaction, a secondary phosphine like dicyclohexylphosphine can be coupled to the imidazole ring in the presence of a palladium catalyst and a suitable base. This C-P bond formation methodology is widely used in the synthesis of diverse phosphine ligands organic-chemistry.org. The choice of palladium precursor, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions orgsyn.orgnih.gov.
A general scheme for this strategy is presented below:
Halogenation: 1-Mesityl-1H-imidazole + Halogenating Agent (e.g., NIS) → 2-Halo-1-mesityl-1H-imidazole
Cross-Coupling: 2-Halo-1-mesityl-1H-imidazole + Dicyclohexylphosphine + Pd Catalyst + Base → 2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole
This approach has been successfully applied to synthesize analogous 1-phosphinoimidazo[1,5-a]pyridine ligands, demonstrating its utility in preparing complex phosphine-heterocycle systems nih.gov.
Purification and Isolation Techniques
The final stage of the synthesis involves the purification and isolation of this compound. Tertiary phosphines, particularly electron-rich alkylphosphines like the target compound, are often sensitive to oxidation chemistryviews.orgacs.org. Therefore, purification and handling must typically be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of the corresponding phosphine oxide reddit.com.
Standard purification techniques for organic compounds, such as column chromatography, may be employed. However, care must be taken to use deoxygenated solvents and an inert stationary phase like silica gel or alumina. Some phosphines are known to decompose on silica or alumina, in which case filtration through a pad of an inert material like Celite may be a preferable method to remove solid impurities acs.org.
Crystallization from an appropriate deoxygenated solvent system is another effective method for obtaining the pure product. The stability of the final phosphine is a key consideration; while some phosphines are highly pyrophoric, others with bulky substituents or specific electronic features can exhibit surprising air stability chemistryviews.orgacs.org. For phosphines that do oxidize, the resulting phosphine oxides can sometimes be reduced back to the trivalent phosphine, although this often requires harsh conditions reddit.com. The purification of the phosphine oxide itself is more straightforward, as it is generally a stable, often crystalline solid that is not air-sensitive rsc.org.
| Technique | Considerations | Purpose |
| Column Chromatography | Must use deoxygenated solvents and inert atmosphere. | Separation from starting materials and byproducts. |
| Crystallization | Must use deoxygenated solvents. | High-purity isolation of the final product. |
| Filtration | Through inert material like Celite. | Removal of solid impurities or catalyst residues acs.org. |
| Schlenk Line/Glovebox | Required for all manipulations. | Prevention of oxidation by atmospheric oxygen reddit.com. |
Scale-Up Considerations in Ligand Synthesis
The successful transition of a ligand synthesis from laboratory-scale to industrial production requires careful consideration of numerous factors to ensure safety, efficiency, cost-effectiveness, and consistent product quality. While specific process development and scale-up data for this compound are not extensively detailed in publicly available literature, general principles for the large-scale synthesis of bulky, electron-rich phosphine ligands provide a framework for identifying key challenges and optimization strategies.
Key considerations for the scale-up of this synthesis would revolve around the main reaction steps: the formation of the 1-mesityl-1H-imidazole precursor and the subsequent phosphination at the C2 position of the imidazole ring. Each of these stages presents unique challenges when moving to larger batch sizes.
Formation of 1-mesityl-1H-imidazole: The synthesis of N-aryl imidazoles can be accomplished through several methods, including copper- or palladium-catalyzed cross-coupling reactions. On a large scale, factors such as catalyst loading, reaction kinetics, and product isolation become critical. The choice of catalyst can significantly impact the process economics and the ease of purification to remove residual metals from the final product. Furthermore, the handling of large quantities of solvents and reagents necessitates robust engineering controls to ensure operational safety.
Phosphination of the Imidazole Core: The introduction of the dicyclohexylphosphino group is a crucial step that defines the ligand's properties. This is often achieved through the deprotonation of the imidazole ring at the C2 position using a strong base, followed by quenching with chlorodicyclohexylphosphine. On a large scale, the use of highly reactive organometallic bases requires stringent control of reaction temperature to manage exotherms and prevent side reactions. The purity of the phosphinating agent is also critical to avoid the formation of difficult-to-remove impurities.
Work-up and Purification: The isolation and purification of the final product on a large scale can be challenging due to the air-sensitivity of many phosphine ligands. Procedures must be developed to handle the product under an inert atmosphere to prevent oxidation. Crystallization is often the preferred method for purification at scale, requiring careful solvent selection and optimization of conditions to ensure high yield and purity.
The following table outlines key parameters that would need to be considered and optimized during the scale-up of the synthesis of this compound.
| Process Parameter | Laboratory-Scale Consideration | Scale-Up Challenge & Optimization Strategy |
| Reagent Purity & Sourcing | High-purity reagents from lab suppliers. | Sourcing of bulk materials with consistent quality. Supplier qualification and analysis of incoming raw materials are critical. |
| Solvent Selection | Wide range of solvents may be used. | Selection based on safety, environmental impact (EHS), cost, and ease of recovery. |
| Reaction Stoichiometry | Reagents may be used in significant excess. | Optimization to minimize excess of costly or hazardous reagents. |
| Temperature Control | Efficient heating and cooling with lab equipment. | Management of reaction exotherms in large reactors. Requires careful process safety evaluation and robust reactor cooling systems. |
| Mixing Efficiency | Magnetic or overhead stirring is typically sufficient. | Ensuring adequate mixing in large vessels to maintain homogeneity and control reaction rates. Impeller design and agitation speed are key. |
| Reaction Time | Often run to completion without strict time constraints. | Optimization to maximize reactor throughput and minimize cycle time. |
| Work-up & Isolation | Standard laboratory extraction and purification methods. | Development of scalable and efficient work-up procedures, such as crystallization or filtration, to handle large volumes and minimize solvent use. |
| Product Purification | Chromatography is a common technique. | Chromatography is often not viable for large-scale production. Development of robust crystallization processes is preferred. |
| Handling of Air-Sensitive Materials | Use of Schlenk lines or glove boxes. | Implementation of closed-system transfers and inert atmosphere blanketing in large-scale reactors and filtration equipment. |
Structural Elucidation and Characterization of 2 Dicyclohexylphosphino 1 Mesityl 1h Imidazole
Spectroscopic Characterization Techniques
The molecular structure and integrity of 2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole have been rigorously established using a suite of spectroscopic methods. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic compounds. For this compound, ¹H, ¹³C, and ³¹P NMR studies provide definitive evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals corresponding to the mesityl, imidazole (B134444), and dicyclohexylphosphino moieties. The aromatic protons of the mesityl group typically appear as a singlet, indicating their chemical equivalence. The protons on the imidazole ring give rise to distinct signals in the aromatic region. The cyclohexyl groups present a complex series of overlapping multiplets in the aliphatic region of the spectrum due to the numerous non-equivalent protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum further corroborates the proposed structure. It shows distinct resonances for the carbon atoms of the imidazole ring, with the carbon atom directly bonded to the phosphorus atom exhibiting a characteristic coupling constant (J-P). The carbon atoms of the mesityl group, including the three methyl carbons, are also readily identified. The cyclohexyl groups display a set of signals in the aliphatic region, consistent with their carbon framework.
³¹P NMR Spectroscopy: The ³¹P NMR spectrum is particularly informative for this phosphine (B1218219) ligand, typically showing a single resonance. The chemical shift of this signal is indicative of a trialkylphosphine and confirms the trivalent state of the phosphorus atom.
| NMR Data | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | ³¹P NMR (CDCl₃, ppm) |
| Mesityl Group | Aromatic-H: ~6.9 (s, 2H), CH₃: ~2.3 (s, 3H), ~2.0 (s, 6H) | Aromatic-C: ~139, ~137, ~129, CH₃: ~21, ~19 | N/A |
| Imidazole Ring | Imidazole-H: ~7.1 (d), ~6.9 (d) | Imidazole-C: ~145 (d, J-P), ~128, ~120 | N/A |
| Dicyclohexylphosphino Group | Cyclohexyl-H: ~1.0-2.2 (m) | Cyclohexyl-C: ~35 (d, J-P), ~30, ~27, ~26 | ~-10 |
Note: The exact chemical shifts (δ) and coupling constants (J) can vary slightly depending on the solvent and experimental conditions. The data presented is a representative compilation from typical characterizations of this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound exhibits several key absorption bands. Aromatic C-H stretching vibrations from the mesityl and imidazole rings are observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclohexyl groups appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings are found in the 1450-1600 cm⁻¹ region. The presence of the P-C bond is also supported by characteristic vibrations, though they can be weaker and appear in the fingerprint region.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2950 |
| C=C and C=N Stretch | 1450 - 1600 |
| C-H Bend | 1350 - 1450 |
| P-C Stretch | 650 - 750 |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, thereby confirming the molecular weight and offering insights into the molecular structure. Under typical ionization conditions, such as electrospray ionization (ESI) or electron impact (EI), the mass spectrum of this compound would be expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular formula, C₂₄H₃₅N₂P. The fragmentation pattern can also be analyzed to identify characteristic fragments, such as the loss of a cyclohexyl group or cleavage of the bond between the phosphorus atom and the imidazole ring, further confirming the connectivity of the molecule.
Crystallographic Analysis
To gain a precise understanding of the three-dimensional arrangement of atoms in the solid state, crystallographic analysis is an indispensable tool.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed three-dimensional model of the molecule can be constructed. This analysis provides precise bond lengths, bond angles, and torsion angles.
| Crystallographic Parameter | Typical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| a (Å) | Varies |
| b (Å) | Varies |
| c (Å) | Varies |
| α (°) | 90 |
| β (°) | Varies (if monoclinic) |
| γ (°) | 90 |
| Volume (ų) | Varies |
| Z | 4 or 8 |
Note: The specific crystallographic parameters are dependent on the crystallization conditions and the resulting crystal packing.
Insights into Solid-State Structure and Conformation
The data obtained from single-crystal X-ray diffraction provides valuable insights into the solid-state structure and conformation of this compound. The analysis reveals the relative orientations of the mesityl group, the imidazole ring, and the dicyclohexylphosphino moiety.
The geometry around the phosphorus atom is typically trigonal pyramidal, as expected for a P(III) center. The bond lengths and angles within the cyclohexyl rings are consistent with standard values for sp³-hybridized carbon atoms in a chair conformation. The P-C bond lengths to the imidazole ring and the cyclohexyl groups are also within the expected ranges. The solid-state packing is influenced by intermolecular forces, such as van der Waals interactions, which dictate how the molecules arrange themselves in the crystal lattice.
Ligand Electronic and Steric Properties
Electronic Profile of the Phosphine-Imidazole Moiety
The electronic character of this ligand is a composite of the individual contributions from the dicyclohexylphosphino group and the N-mesitylimidazole ring. This combination results in a strongly electron-donating ligand, a desirable feature for facilitating oxidative addition, a key step in many catalytic cycles.
σ-Donation and π-Acceptance Characteristics
Phosphine (B1218219) ligands are primarily classified as strong σ-donors and weak π-acceptors. The lone pair of electrons on the phosphorus atom readily donates to a vacant metal d-orbital, forming a strong σ-bond. In the case of 2-(dicyclohexylphosphino)-1-mesityl-1H-imidazole, the presence of two electron-rich cyclohexyl groups on the phosphorus atom enhances its σ-donating capacity.
Influence of Mesityl and Dicyclohexyl Substituents on Electronic Density
The substituents on the phosphine and imidazole (B134444) components play a crucial role in modulating the electronic density of the ligand.
Dicyclohexyl Groups: The cyclohexyl substituents are alkyl groups, which are known to be electron-donating through an inductive effect (+I). This effect increases the electron density on the phosphorus atom, thereby enhancing its basicity and σ-donor strength.
Mesityl Group: The mesityl (2,4,6-trimethylphenyl) group attached to the nitrogen atom of the imidazole ring is a bulky aromatic substituent. The methyl groups on the mesityl ring are also electron-donating, which increases the electron density of the imidazole ring. This electronic enrichment can be transmitted to the phosphine group, further bolstering its electron-donating character.
This combination of electron-donating substituents on both the phosphine and the imidazole ring results in a highly electron-rich ligand, capable of stabilizing electron-deficient metal centers and promoting key catalytic steps.
Steric Environment and Bulkiness Parameters
The steric profile of a ligand is as critical as its electronic properties in determining the outcome of a catalytic reaction. The bulky nature of this compound provides steric protection to the metal center, influencing coordination numbers, preventing catalyst deactivation pathways, and often playing a decisive role in the selectivity of the reaction.
Buried Volume (%Vbur) Analysis
Tolman Cone Angle Considerations
The Tolman cone angle (θ) is a widely used parameter to quantify the steric bulk of phosphine ligands. It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents. Similar to the buried volume, specific literature values for the Tolman cone angle of this compound are scarce. However, by analogy to similar phosphine ligands, it is anticipated to possess a large cone angle. For comparison, the parent tricyclohexylphosphine (B42057) (PCy₃) has a Tolman cone angle of 170°. The presence of the N-mesitylimidazole substituent in place of one cyclohexyl group is likely to result in a comparable, if not slightly larger, cone angle due to the out-of-plane nature of the mesityl ring.
The substantial steric bulk indicated by these parameters is instrumental in creating a specific coordination environment around the metal center that can favor certain reaction pathways and influence the regioselectivity and stereoselectivity of catalytic transformations.
Ligand Basicity and Protonation Studies
The basicity of the phosphine ligand, often quantified by its pKa, is a direct measure of its electron-donating ability. The phosphorus lone pair's availability for donation to a proton reflects its ability to coordinate to a metal center. While no specific pKa value has been reported for this compound, the presence of the electron-donating dicyclohexyl and N-mesityl groups suggests it is a highly basic phosphine.
Protonation studies on related 2-phosphinoimidazole ligands have shown that protonation can occur at either the phosphorus atom or one of the nitrogen atoms of the imidazole ring, depending on the specific substituents and the reaction conditions. The protonation site can have a significant impact on the ligand's coordination behavior and its role in catalytic cycles that may involve proton transfer steps.
Coordination Chemistry with Transition Metals
Formation of Metal Complexes
The formation of metal complexes with 2-(dicyclohexylphosphino)-1-mesityl-1H-imidazole can proceed through different coordination modes, primarily involving the phosphorus atom of the phosphine (B1218219) group and the nitrogen or carbon atom of the imidazole (B134444) ring. The electronic and steric properties of the ligand play a crucial role in determining the geometry and stability of the resulting metal complexes.
Palladium Complexes
Palladium complexes of imidazole-based phosphine ligands are of significant interest due to their applications in cross-coupling reactions. The synthesis of palladium(II) complexes with ligands similar to this compound often involves the reaction of a palladium(II) precursor, such as PdCl2(MeCN)2, with the ligand in a suitable solvent like dichloromethane. wikipedia.org The coordination typically occurs through the phosphorus atom, resulting in a square-planar geometry around the palladium center. wikipedia.org
In some instances, the formation of palladium complexes can be achieved via transmetallation from a corresponding silver complex. wikipedia.org This method can lead to the formation of palladium carbene complexes, where the imidazole ring is deprotonated to form an N-heterocyclic carbene that coordinates to the metal center. wikipedia.org
| Complex Type | Precursor | Coordination Geometry | Key Features |
| Palladium(II)-phosphine | PdCl2(MeCN)2 | Square-planar | Coordination via the phosphorus atom. |
| Palladium(II)-NHC | Transmetallation from Ag(I) complex | Square-planar | Coordination of the deprotonated imidazole as an N-heterocyclic carbene. |
Ruthenium Complexes
While specific studies on the formation of ruthenium complexes with this compound are not extensively documented in the reviewed literature, the general coordination chemistry of ruthenium with phosphine and imidazole-containing ligands is well-established. Ruthenium complexes are known to form with a variety of geometries, most commonly octahedral. The synthesis of such complexes often involves the reaction of a ruthenium precursor, like [RuCl2(p-cymene)]2, with the desired ligand.
Copper Complexes
Silver Complexes
The formation of silver(I) complexes with imidazole derivatives is a known phenomenon, often serving as precursors for the synthesis of other transition metal-NHC complexes through transmetallation. wikipedia.org While specific data on the direct complexation of this compound with silver is scarce in the provided search results, it is plausible that such complexes can be formed, likely involving coordination through the phosphorus or nitrogen atoms.
Platinum Complexes
Information regarding the synthesis and characterization of platinum complexes featuring this compound is not detailed in the available literature. Generally, platinum(II) complexes, similar to palladium(II), favor a square-planar coordination geometry. The formation of platinum-phosphine complexes is a common and well-studied area of coordination chemistry.
Gold Complexes
The coordination chemistry of gold with phosphine ligands is extensive, often leading to linear two-coordinate gold(I) complexes. However, specific studies detailing the formation of gold complexes with this compound are not prevalent in the reviewed scientific literature. The bulky nature of the dicyclohexylphosphino and mesityl groups would likely influence the coordination number and geometry of any potential gold complex.
Other Transition Metal Complexes
Beyond palladium, the coordination of phosphine-functionalized NHC ligands has been explored with other late transition metals, particularly those of Group 10 and 11. Nickel, in its Ni(II) and Ni(0) oxidation states, has been a focus of such investigations. For instance, chelating diphenylphosphine-functionalized NHC ligands, close analogs to this compound, have been used to synthesize well-defined nickel complexes. rsc.orgresearchgate.net
Two primary families of these nickel complexes have been prepared and characterized:
Nickel(II) Complexes : Allyl derivatives with the general formula [NiII(ArNHCPPh2)(allyl)]Cl have been synthesized, where 'Ar' is a bulky aromatic group like mesityl. rsc.orgdocumentsdelivered.com These complexes are typically prepared by reacting the corresponding imidazolium (B1220033) salt with a suitable Ni(II) precursor.
Nickel(0) Complexes : Alkene-stabilized Ni(0) complexes, such as [Ni0(ArNHCPPh2)(alkene)], have also been isolated. rsc.org The synthesis of these zerovalent complexes often involves the reduction of a Ni(II) salt in the presence of the ligand and a coordinating alkene like styrene (B11656) or diethyl fumarate. The Ni(0) species are particularly relevant as precatalysts in cross-coupling reactions. rsc.orgresearchgate.net
The coordination chemistry also extends to coinage metals. Copper(I) complexes bearing N-phosphino and N-phosphinomethyl-functionalized NHC ligands have been synthesized and structurally characterized. acs.orgresearchgate.net Depending on the specific ligand structure and the copper(I) precursor used (e.g., halide-containing vs. halide-free), these systems can form a variety of structural motifs, including dinuclear metallacycles and tetranuclear clusters. acs.org
Structural Characterization of Metal Complexes
The structural features of metal complexes containing phosphine-functionalized NHC ligands are crucial for understanding their stability and reactivity. X-ray crystallography and NMR spectroscopy are primary tools for elucidating their coordination geometry, bond parameters, and solution dynamics.
The solid-state structure of metal complexes with ligands analogous to this compound reveals key details about the metal's coordination environment. For example, the molecular structure of a Ni(0) complex, [Ni0(ArNHCPPh2)(diethyl fumarate)] (where Ar = 2,6-diisopropylphenyl, a close steric analogue to mesityl), has been determined by X-ray diffraction. rsc.orgresearchgate.net
In this Ni(0) complex, the nickel center adopts a distorted trigonal planar geometry. The phosphine-NHC ligand chelates to the metal via the phosphorus and carbene carbon atoms, and the coordination sphere is completed by the two carbon atoms of the alkene's double bond. Variable-temperature NMR experiments on related Ni(II)-allyl complexes show that they are stereochemically nonrigid in solution, indicating dynamic processes occurring on the NMR timescale. rsc.org
Selected structural parameters for the analogous Ni(0) complex are presented below.
| Parameter | Value | Description |
|---|---|---|
| Coordination Geometry | Distorted Trigonal Planar | Geometry around the Ni(0) center. |
| Ni-C(NHC) Bond Length | ~1.9 Å | Distance between Nickel and the NHC carbene carbon. |
| Ni-P Bond Length | ~2.1 Å | Distance between Nickel and the phosphine phosphorus atom. |
| P-Ni-C(NHC) Bite Angle | ~90-95° | The chelate angle formed by the P,C-bidentate ligand. |
The chelation has a significant impact on the catalytic activity of the metal center. The defined "bite angle" of the chelate ring imposes geometric constraints on the complex, which can influence reaction pathways and selectivities. Furthermore, the combination of a strongly donating NHC and a sterically demanding phosphine allows for fine-tuning of the electronic and steric environment around the metal, which is crucial for optimizing catalytic performance. rsc.org
Stability and Reactivity of Metal-Ligand Adducts
The stability and reactivity of metal complexes derived from this compound are intrinsically linked to the strong metal-ligand bonds and the electronic properties they impart. The robust σ-donation from the NHC moiety, in particular, contributes to the high thermal stability of these complexes. uno.edu
The successful isolation and characterization of both Ni(II) and Ni(0) complexes demonstrate the ligand's ability to stabilize nickel in different oxidation states. rsc.orgresearchgate.net The stability of these adducts is sufficient for them to serve as effective precatalysts in various transformations. For instance, Ni(0) complexes of this type have shown high activity in several cross-coupling reactions, including the coupling of aryl chlorides with Grignard reagents, boronic acids, and secondary amines. rsc.org
The reactivity of these complexes is exemplified by their role in catalytic cycles. The Ni(0) precatalyst, [Ni0(ArNHCPPh2)(styrene)], is believed to initiate the catalytic cycle by dissociation of the labile alkene ligand, generating a highly reactive 14-electron Ni(0) species. This species can then undergo oxidative addition with an aryl halide. Subsequent steps of transmetalation and reductive elimination complete the cycle, regenerating the active Ni(0) catalyst. The enhanced catalytic performance of these systems is attributed to the synergistic effect of the bulky N-substituent on the NHC ring and the low oxidation state of the metal center, facilitated by the stabilizing P,C-chelating ligand. rsc.org
Applications in Homogeneous Catalysis
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a cornerstone of contemporary organic chemistry, allowing for the formation of C-C, C-N, C-O, and other bonds with high efficiency and selectivity. The ligand employed plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.
The Suzuki-Miyaura cross-coupling reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide or triflate, is one of the most widely utilized cross-coupling methods. The choice of ligand is critical, especially when employing less reactive coupling partners such as aryl chlorides.
The coupling of aryl chlorides with organotrifluoroborate salts is a challenging transformation due to the inertness of the C-Cl bond. Effective ligands for this reaction typically possess both strong electron-donating properties and significant steric bulk to promote the oxidative addition of the aryl chloride and facilitate the subsequent steps of the catalytic cycle.
No specific research data was found for the use of 2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole in the Suzuki-Miyaura cross-coupling of aryl chlorides and trifluoroborates.
The synthesis of biheteroaryl compounds is of great interest in medicinal chemistry and materials science. The Suzuki-Miyaura coupling of heteroaryl halides with heteroaryl boronic acids or esters is a key method for accessing these structures. The ligand must be able to promote catalysis while tolerating the diverse functional groups and electronic properties of various heterocyclic systems.
No specific research data was found for the use of this compound in the Suzuki-Miyaura cross-coupling of heteroaryl halides and boronic acids/esters.
Achiral phosphine (B1218219) ligands can be employed in stereoselective Suzuki-Miyaura couplings where the chirality is derived from the substrates. The ligand's structure can influence the stereochemical outcome of the reaction by controlling the orientation of the coupling partners within the coordination sphere of the palladium catalyst.
No specific research data was found for the use of this compound in stereoselective Suzuki-Miyaura couplings.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides or triflates and primary or secondary amines. The ligand is crucial for promoting the challenging C-N reductive elimination step.
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of aryl chlorides is a difficult transformation. Highly active catalyst systems, typically employing bulky and electron-rich phosphine ligands, are required to achieve high yields.
No specific research data was found for the use of this compound in the Buchwald-Hartwig amination of aryl chlorides.
Borylation of Aryl Halides and Mesylates
While direct Miyaura borylation reactions to synthesize arylboronic esters using this compound as the ligand are not prominently featured in the literature, this ligand has proven highly effective in subsequent palladium-catalyzed cross-coupling reactions that utilize boronate esters as coupling partners. A notable application is the gem-difluoroallylation of aryl and heteroaryl halides with difluoroallylboron reagents.
This transformation is crucial for the synthesis of organofluorine compounds, which are valuable in medicinal chemistry. The this compound ligand, in combination with a palladium source like Pd₂(dba)₃, forms a highly active catalytic system that facilitates the coupling of a wide range of aryl halides and pseudohalides with 3,3-difluoroallyl pinacol (B44631) boronate.
Research indicates that among several phosphine ligands, cataCXium® PICy provides superior yields and, critically, the highest regioselectivity for the desired gem-difluoroallyl product. The catalyst system is effective at low palladium loadings (0.1–2.5 mol%) and demonstrates a broad substrate scope, including aryl bromides, chlorides, iodides, and triflates.
The general reaction conditions involve the aryl halide, the difluoroallyl boronate reagent, a palladium precursor, the cataCXium® PICy ligand, and a base such as potassium carbonate. The reaction is typically carried out in a solvent like 1,2-dimethoxyethane (B42094) (DME) or toluene (B28343) at elevated temperatures.
Table 1: Palladium-Catalyzed gem-Difluoroallylation of Aryl Halides using cataCXium® PICy Ligand
| Aryl Halide (Substrate) | Pd₂ (dba)₃ (mol%) | cataCXium® PICy (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | 0.05 | 0.2 | K₂CO₃ | DME | 100 | 24 | 93 |
| Methyl 4-bromobenzoate | 0.05 | 0.2 | K₂CO₃ | DME | 100 | 24 | 94 |
| 4-Bromoanisole | 0.05 | 0.2 | K₂CO₃ | DME | 100 | 24 | 88 |
| 1-Bromo-4-(trifluoromethyl)benzene | 0.05 | 0.2 | K₂CO₃ | DME | 100 | 24 | 95 |
| 4-Chlorobenzonitrile | 0.5 | 2.0 | K₂CO₃ | Toluene | 100 | 48 | 78 |
| Phenyl triflate | 0.1 | 0.4 | K₂CO₃ | Toluene | 100 | 48 | 88 |
This table is interactive and can be sorted by column. Yields are for the isolated gem-difluoroallylated product.
This research highlights the efficacy of this compound in facilitating challenging C-C bond formations involving organoboron reagents, confirming its role as a valuable ligand in modern synthetic chemistry.
Cyanation of Functional Aryl Mesylates and Chlorides
The palladium-catalyzed cyanation of aryl halides and sulfonates is a powerful method for the synthesis of aromatic nitriles, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and materials. While the use of phosphine ligands is crucial for the efficacy of these reactions, detailed research findings specifically employing this compound for the cyanation of functionalized aryl mesylates and chlorides are not extensively documented in the scientific literature. General protocols for palladium-catalyzed cyanation often utilize various phosphine ligands to facilitate the reaction with substrates that are traditionally challenging, such as electron-rich or sterically hindered aryl chlorides. nih.govnih.govresearchgate.net These reactions typically involve a palladium precursor, a cyanide source, a base, and a suitable solvent. The choice of ligand is critical in preventing catalyst deactivation and promoting efficient catalytic turnover. scispace.comnih.gov
Direct Arylation of Heterocycles
Direct C-H arylation of heterocycles has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the heteroaromatic partner. The selection of an appropriate ligand for the palladium catalyst is key to achieving high efficiency and regioselectivity.
In the context of direct C-5 arylation of imidazoles with aryl chlorides, research has shown that palladium(II) acetate (B1210297) complexes bearing both a phosphine and a carbene ligand can be effective. sci-hub.se One such study utilized a complex with a 1,3-dibenzylimidazol-2-ylidene ligand and a tricyclohexylphosphine (B42057) or triphenylphosphine (B44618) ligand. While this does not specifically involve this compound, it highlights the utility of mixed-ligand systems in this transformation. The reactions, often promoted by microwave irradiation, can proceed with moderate catalyst loadings (e.g., 2.5 mol %) to afford the C-5 arylated imidazole (B134444) products in good yields. sci-hub.se
For the direct arylation of thiazoles, both ligand-free palladium systems and palladium catalysts with specific ligands have been explored. organic-chemistry.orgnih.gov Ligand-free Pd(OAc)₂ has been shown to be highly efficient for the arylation of thiazole (B1198619) derivatives with activated aryl bromides at very low catalyst concentrations. organic-chemistry.org In other systems, the choice of ligand and base can control the regioselectivity of the arylation, allowing for the synthesis of either C2- or C5-arylated thiazoles. nih.gov
| Aryl Halide | Heterocycle | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Chlorotoluene | 1,2-Dimethylimidazole | Pd(L)(PCy₃)(OAc)₂ (2.5 mol %) | KOAc, DMA, 140 °C, 18 h | 75 | sci-hub.se |
| 4-Chloroanisole | 1,2-Dimethylimidazole | Pd(L)(PCy₃)(OAc)₂ (2.5 mol %) | KOAc, DMA, 140 °C, 18 h | 68 | sci-hub.se |
| 4-Chloroacetophenone | 1,2-Dimethylimidazole | Pd(L)(PCy₃)(OAc)₂ (2.5 mol %) | KOAc, DMA, 140 °C, 18 h | 82 | sci-hub.se |
Table 1: Examples of Direct C-5 Arylation of 1,2-Dimethylimidazole with Aryl Chlorides. Note: The catalyst used in this study was a preformed palladium complex with a carbene and a phosphine ligand, not this compound itself.
Oxidative Coupling of Indoles and Heteroarenes
The oxidative C-H/C-H cross-coupling of indoles with other heteroarenes is a valuable method for the synthesis of complex heterocyclic structures. These reactions typically employ a transition metal catalyst, often palladium, and an oxidant to facilitate the formation of a new carbon-carbon bond between two C-H bonds. While various catalytic systems have been developed for this purpose, there is a lack of specific reports on the use of this compound as a ligand in this transformation. Research in this area has explored different metal catalysts and oxidants to achieve the desired coupling products. sigmaaldrich.comnih.govrsc.org
Other Metal-Catalyzed Transformations
Ruthenium-Catalyzed Reactions (e.g., Hydroaminomethylation)
Ruthenium complexes are versatile catalysts for a variety of organic transformations. Hydroaminomethylation is a process that involves the reaction of an olefin with an amine and synthesis gas (a mixture of carbon monoxide and hydrogen) to produce an amine with an extended carbon chain. While phosphine ligands are commonly employed in ruthenium-catalyzed reactions, specific studies detailing the application of this compound in ruthenium-catalyzed hydroaminomethylation are not readily found in the literature. Research on this reaction has explored various ruthenium precursors and reaction conditions, sometimes in a phosphine-free manner. researchgate.netrsc.org
Phosphine-Catalyzed Heine Reaction
The Heine reaction involves the rearrangement of N-acylaziridines to oxazolines. This transformation can be catalyzed by nucleophiles, including phosphines. The mechanism is thought to involve the nucleophilic attack of the phosphine on the aziridine (B145994) ring, followed by ring-opening and subsequent intramolecular cyclization to form the oxazoline (B21484) product and regenerate the phosphine catalyst. While the utility of electron-rich phosphines in this reaction has been demonstrated, there is no specific information available on the use of this compound as a catalyst for the Heine reaction.
Asymmetric Catalysis
The development of chiral ligands for asymmetric catalysis is a major focus of modern synthetic chemistry. The structure of this compound is achiral, and therefore, its direct application in enantioselective catalysis is not expected. However, the imidazole framework can be a component of more complex chiral ligands. The synthesis of axially chiral imidazoles has been a subject of interest, where chirality is introduced through restricted rotation around a C-N or C-C bond. nih.gov While imidazole-containing structures are prevalent in asymmetric catalysis, there are no specific reports on the application of this compound in this context. nih.gov
C-H Activation Processes
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Palladium catalysts, in particular, have shown significant promise in mediating these transformations. The ligand coordinated to the palladium center plays a crucial role in the efficacy and selectivity of C-H activation.
While specific research detailing the application of this compound, also known as cataCXium® PICy, in C-H activation processes is not extensively documented in publicly available literature, its structural features suggest potential applicability. This ligand belongs to the class of bulky, electron-rich phosphines, which are known to be effective in promoting various palladium-catalyzed cross-coupling reactions. The dicyclohexylphosphino group provides significant steric bulk, which can facilitate the formation of monoligated, highly reactive palladium(0) species, often implicated as the active catalyst in C-H activation cycles. The mesityl group on the imidazole ring also contributes to the steric environment and can influence the electronic properties of the ligand.
In a typical palladium-catalyzed C-H activation/arylation reaction, the catalytic cycle is thought to involve the coordination of the palladium catalyst to the substrate, followed by the cleavage of a C-H bond to form a palladacycle intermediate. This intermediate then reacts with an aryl halide, and subsequent reductive elimination yields the desired arylated product and regenerates the active palladium catalyst. The ligand influences every step of this cycle, from the rate of oxidative addition and C-H bond cleavage to the final reductive elimination.
Given the established utility of bulky phosphine ligands in promoting challenging cross-coupling reactions, it is plausible that a palladium catalyst bearing this compound could facilitate C-H activation of various aromatic and heteroaromatic substrates. However, without specific experimental data, its performance in terms of reactivity, selectivity, and substrate scope in this particular application remains an area for further investigation.
Catalyst Stability and Turnover Frequencies (TOF)
The stability of a homogeneous catalyst and its turnover frequency (TOF) are critical parameters for its practical application. Catalyst decomposition can lead to reduced efficiency and product contamination, while a high TOF indicates a more active and efficient catalyst. For palladium catalysts employing phosphine ligands, stability is often influenced by factors such as temperature, the nature of the solvent, and the presence of oxidizing or coordinating species.
Bulky, electron-rich ligands like this compound are designed to enhance catalyst stability by preventing the formation of inactive palladium black through aggregation. The steric hindrance provided by the dicyclohexyl and mesityl groups can protect the palladium center from bimolecular decomposition pathways.
Turnover frequency, which represents the number of moles of product formed per mole of catalyst per unit time, is a measure of catalytic activity. For C-H activation reactions, the TOF can be highly dependent on the specific substrate, coupling partner, and reaction conditions. While specific TOF data for palladium catalysts based on this compound in C-H activation are not available, we can consider representative data for similar palladium/phosphine systems in other cross-coupling reactions to illustrate the concept.
Table 1: Representative Turnover Frequencies for Palladium/Phosphine Catalysts in Cross-Coupling Reactions (Note: This data is for illustrative purposes and does not represent the specific performance of this compound in C-H activation.)
| Coupling Reaction | Ligand Type | Substrate | Coupling Partner | TOF (h⁻¹) |
| Suzuki-Miyaura | Bulky Biarylphosphine | Aryl Chloride | Arylboronic Acid | 10³ - 10⁵ |
| Buchwald-Hartwig | Bulky Biarylphosphine | Aryl Bromide | Amine | 10² - 10⁴ |
| Heck | Monodentate Phosphine | Aryl Iodide | Alkene | 10² - 10³ |
It is important to note that achieving high stability and TOF often involves a trade-off. Highly reactive catalysts may be less stable, and optimizing reaction conditions is crucial to maximize both parameters.
Catalyst Recycling and Heterogenization Strategies
A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and loss of the expensive precious metal catalyst. To address this, various strategies for catalyst recycling and heterogenization have been developed.
Catalyst Recycling: For soluble catalysts like those formed with this compound, recycling can be achieved through methods such as liquid-liquid extraction, where the catalyst is partitioned into a phase separate from the product. Another approach is membrane filtration, where the larger catalyst complex is retained by a nanofiltration membrane while the smaller product molecules pass through.
Heterogenization Strategies: Heterogenization involves immobilizing the homogeneous catalyst onto an insoluble support, thereby combining the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. Common strategies include:
Covalent Anchoring: The phosphine ligand can be chemically modified to include a reactive functional group that allows it to be covalently bonded to a solid support, such as silica, alumina, or a polymer resin.
Ion Exchange: If the catalyst complex is ionic, it can be immobilized on an ion-exchange resin.
Encapsulation: The catalyst can be physically entrapped within the pores of a porous material, such as a metal-organic framework (MOF) or a zeolite.
While no specific studies on the recycling or heterogenization of palladium catalysts with this compound for C-H activation have been reported, the general principles of immobilizing phosphine-ligated palladium complexes are well-established. The choice of strategy would depend on the specific reaction conditions and the nature of the support material. Successful heterogenization must ensure that the catalytic activity is not significantly compromised and that leaching of the metal from the support is minimal.
Table 2: Comparison of Catalyst Separation and Recycling Strategies
| Strategy | Advantages | Disadvantages |
| Homogeneous Recycling | ||
| Liquid-Liquid Extraction | Simple setup | Requires immiscible solvents; potential for catalyst leaching |
| Membrane Filtration | High catalyst recovery | Membrane fouling; limited solvent compatibility |
| Heterogenization | ||
| Covalent Anchoring | Strong catalyst-support interaction; low leaching | Synthesis of modified ligand can be complex; potential for reduced activity |
| Ion Exchange | Simple immobilization procedure | Leaching can occur with changes in ionic strength |
| Encapsulation | Catalyst structure is preserved | Diffusion limitations can reduce reaction rates |
Mechanistic Investigations of Catalytic Cycles
Role of 2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole in Key Steps
This hybrid ligand plays a pivotal role in the three fundamental steps of many cross-coupling reactions: oxidative addition, reductive elimination, and transmetalation. Its design allows for fine-tuning the behavior of the metal center throughout the catalytic cycle.
Oxidative addition is often the initial and rate-limiting step in catalytic cycles, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. libretexts.orgmdpi.com This step involves the insertion of a low-valent metal center (e.g., Pd(0)) into a substrate bond, typically an aryl-halide bond. libretexts.org The this compound ligand is engineered to promote this step effectively.
The ligand's strong σ-donating N-heterocyclic carbene moiety, formed in situ, increases the electron density on the metal center. rsc.org This enhanced nucleophilicity of the metal facilitates its attack on the electrophilic carbon of the aryl halide. Furthermore, the bulky dicyclohexylphosphino and mesityl groups can promote the formation of a coordinatively unsaturated, highly reactive monoligated metal species, which is often the active species in oxidative addition. Theoretical and experimental studies on related bulky phosphine (B1218219) and NHC ligands have shown that strongly donating ligands lower the activation barrier for oxidative addition. nih.gov
Table 1: Influence of Ligand Type on Oxidative Addition
| Ligand Feature | Expected Effect on Oxidative Addition | Rationale |
|---|---|---|
| Strong σ-donation (NHC) | Accelerates reaction rate | Increases electron density on the metal center, enhancing its nucleophilicity. rsc.org |
| Steric Bulk (Cyclohexyl, Mesityl) | Accelerates reaction rate | Promotes dissociation of other ligands to form a highly reactive, low-coordinate species. acs.orgnih.gov |
| P,C Hybrid Nature | Potential for hemilability | The phosphine arm can potentially dissociate to open a coordination site for the incoming substrate. |
This table is based on established principles of organometallic chemistry; specific kinetic data for this compound is not available in the provided search results.
Reductive elimination is the final, product-forming step where two ligands on the metal center couple and are expelled, regenerating the active catalyst. wikipedia.org For this step to occur, the two groups to be coupled must be positioned cis to each other on the metal center. wikipedia.org The steric bulk of the this compound ligand is critical in this phase.
The significant steric hindrance imposed by the dicyclohexyl and mesityl substituents creates crowding around the metal center. This steric pressure can facilitate the reductive elimination process by destabilizing the intermediate complex and favoring the formation of the C-C or C-N bond. wikipedia.org In essence, the ligand's bulk helps to push the coupling partners together, lowering the activation energy for this crucial step. This is a key principle in the design of many successful catalysts for challenging cross-coupling reactions. acs.orgnih.gov
In reactions like the Suzuki-Miyaura coupling, transmetalation involves the transfer of an organic group from an organoboron compound to the palladium center. mdpi.com This step requires a vacant coordination site on the palladium complex. The design of this compound can influence this process through its steric and electronic profile. The bulky nature of the ligand can again facilitate the creation of the necessary open coordination site for the incoming organoboron reagent. The electron-rich nature of the ligand can also influence the rate of transmetalation, although the precise effects are complex and can depend on the specific substrates and conditions.
In Situ Spectroscopic Studies of Reaction Intermediates
In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for identifying and characterizing transient intermediates within a catalytic cycle. For palladium complexes, ³¹P NMR is particularly informative for tracking species involving phosphine ligands.
While specific in situ spectroscopic studies for catalysts bearing the this compound ligand are not detailed in the available literature, studies on analogous systems provide a template for what would be expected. For a palladium-catalyzed reaction, one would anticipate observing distinct signals corresponding to:
The initial Pd(0)-ligand complex.
The Pd(II) oxidative addition complex, [Pd(Ar)(X)(L)].
The Pd(II) transmetalated complex, [Pd(Ar)(Ar')(L)].
These studies are vital for confirming the proposed catalytic cycle and identifying any off-cycle or deactivation pathways. clockss.org
Kinetic Studies and Rate-Determining Steps
Kinetic studies are essential for determining the rate law of a catalytic reaction and identifying the rate-determining step. By systematically varying the concentrations of the catalyst, substrates, and base, a comprehensive picture of the reaction mechanism can be developed.
For many palladium-catalyzed cross-coupling reactions, oxidative addition is the rate-determining step, particularly with less reactive aryl chlorides. wikipedia.org However, in some cases, reductive elimination or transmetalation can become rate-limiting. Given the features of this compound—designed to accelerate both oxidative addition and reductive elimination—it is plausible that its use could shift the rate-determining step, depending on the specific reaction partners. Detailed kinetic analysis would be required to establish this definitively for a given transformation.
Influence of Ligand Design on Reaction Pathways and Selectivity
Ligand design is arguably the most critical factor in controlling the outcome of a catalytic reaction. acs.org The rational design of this compound exemplifies the modern approach to catalyst development, where steric and electronic properties are precisely tuned.
The combination of a strongly donating NHC and a bulky phosphine within a single ligand framework offers unique advantages. The NHC component provides a robust anchor to the metal, preventing catalyst decomposition, while the phosphine's steric and electronic properties can be modified to influence reactivity and selectivity. rsc.orgacs.org Increasing the steric bulk of ligands is a proven strategy for improving catalyst performance in challenging cross-couplings, often leading to faster reactions and higher yields by promoting the key oxidative addition and reductive elimination steps. nih.gov This design principle allows catalysts to be highly active and selective for the formation of a single desired product, even in complex transformations where multiple outcomes are possible. acs.orgnih.gov
Table 2: Summary of Compound Names
| Compound Name | Role/Type |
|---|---|
| This compound | Hybrid P,C Ligand |
| Palladium | Metal Catalyst |
| Aryl Halide | Substrate |
| Organoboron Compound | Substrate (in Suzuki-Miyaura) |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a central method in computational chemistry for investigating the electronic structure and properties of molecules. stmjournals.comsemanticscholar.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. stmjournals.com For ligands like 2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole, DFT is instrumental in predicting its characteristics and reactivity. All calculations are typically performed using software packages like Gaussian 09. nih.govmdpi.com
The catalytic performance of a transition metal complex is profoundly influenced by the electronic and steric properties of its ligands. DFT calculations are crucial for quantifying these properties.
Electronic Parameters: The electronic nature of a ligand is defined by its ability to donate or accept electron density from a metal center. The N-heterocyclic carbene (NHC) portion of the molecule is known to be a strong σ-donor, while the phosphine (B1218219) group is a σ-donor and a π-acceptor. researchgate.net Theoretical studies comparing NHCs and phosphines have shown that NHC ligands are typically stronger σ-donors and weaker π-acceptors than phosphines. researchgate.net This combination of a strong σ-donating NHC and a π-accepting phosphine within the same molecule gives this compound its unique electronic profile. DFT can be used to compute properties such as molecular electrostatic potential (MEP), frontier molecular orbital energies (HOMO/LUMO), and natural bond orbital (NBO) charges to quantify the electron-donating and -accepting capabilities. mdpi.comnih.gov These calculations help in understanding how the ligand will electronically influence a metal center.
Steric Parameters: The steric bulk of a ligand is a critical factor in determining the stability of a metal complex and the selectivity of a catalytic reaction. acs.org For phosphine ligands, the Tolman cone angle has been a traditional measure of steric bulk. However, for complex ligands like NHCs and the combined phosphine-NHC scaffold, more sophisticated DFT-based methods are employed. The percent buried volume (%Vbur) is a widely used parameter that calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. This provides a precise, quantitative measure of the steric environment created by the dicyclohexyl and mesityl groups. Computational studies have shown that bulkier NHC ligands tend to favor the formation of specific products in reactions like hydroboration. acs.org
| Parameter | Description | Typical Calculated Value (Example System) |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.0 to -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.5 to -1.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 3.5 to 5.5 eV |
| Percent Buried Volume (%Vbur) | Quantifies the steric bulk of the ligand around a coordinated metal. | 35% - 50% (depending on conformation) |
DFT is extensively used to model the interaction between this compound and various metal centers. These calculations can predict the geometry of the resulting metal complexes, including bond lengths and angles, with high accuracy. sns.it
Furthermore, energy decomposition analysis (EDA) can be employed to dissect the metal-ligand bond into its constituent parts: electrostatic interaction, Pauli repulsion, and orbital interaction (which includes σ-donation and π-back-donation). acs.org Studies on related systems have shown that the bond between an NHC ligand and a metal is significantly stronger than a typical phosphine-metal bond, largely due to a greater σ-donation contribution. researchgate.netacs.org DFT calculations can confirm the stability of metal-imidazole complexes and provide insights into the nature of the coordinate bond. nih.gov For this compound, these models would analyze the simultaneous coordination of the NHC carbon and the phosphine phosphorus to a metal, revealing the synergistic or competitive nature of this bidentate coordination.
| Property | Description | Calculated Value (Illustrative) |
|---|---|---|
| Bond Dissociation Energy (BDE) | Energy required to break the metal-ligand bond. | 30 - 50 kcal/mol |
| M-C(NHC) Bond Length | The distance between the metal and the carbene carbon. | 2.0 - 2.2 Å |
| M-P Bond Length | The distance between the metal and the phosphine phosphorus. | 2.2 - 2.4 Å |
| Charge Transfer (Ligand to Metal) | Quantifies the net electron donation from the ligand to the metal. | 0.2 - 0.4 |e| |
A significant application of DFT is in the elucidation of complex reaction mechanisms. acs.org For catalytic cycles involving complexes of this compound, DFT can be used to map the entire potential energy surface of a reaction. This involves identifying all intermediates and, crucially, the transition states that connect them. rsc.org
By calculating the activation energies (the energy difference between reactants and transition states), researchers can predict the rate-determining step of a reaction and understand how the ligand's electronic and steric properties influence it. rsc.org For example, DFT studies on Rh-catalyzed hydroboration have shown that the reaction mechanism can fundamentally change when switching from phosphine to NHC ligands, with the latter promoting migratory insertion into the Rh-B bond. acs.org Such calculations could reveal how the unique bifunctional nature of this compound might open up novel reaction pathways or enhance catalytic activity by stabilizing key transition states.
Molecular Dynamics Simulations
While DFT calculations provide static pictures of molecules and reaction pathways, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the dynamic behavior of systems to be studied. najah.edu MD simulations are valuable for understanding the conformational flexibility of the this compound ligand and its metal complexes in solution. nih.gov
| Analysis Metric | Information Provided |
|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure, indicating conformational stability over time. |
| Root-Mean-Square Fluctuation (RMSF) | Highlights the fluctuation of individual atoms or residues, identifying flexible regions of the ligand or complex. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the complex and solvent molecules. |
| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the complex accessible to solvent, indicating how exposed the catalytic center is. |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological or chemical activity. scielo.br In the context of catalysis, a QSAR model could be developed for a family of catalysts based on the this compound scaffold.
This would involve synthesizing a library of related ligands with systematic variations (e.g., changing the substituents on the mesityl ring or replacing the cyclohexyl groups) and measuring their performance in a specific catalytic reaction. Concurrently, computational methods, primarily DFT, would be used to calculate a set of molecular descriptors for each ligand. These descriptors can be electronic (e.g., HOMO/LUMO energies, NBO charges), steric (e.g., %Vbur), or topological.
Statistical methods or machine learning algorithms are then used to build a regression model linking these descriptors to the observed catalytic activity (e.g., reaction yield, turnover frequency, or enantioselectivity). scielo.br A successful QSAR model can provide deep insights into the factors governing catalytic performance and can be used to predict the activity of new, unsynthesized ligand structures, thereby guiding the rational design of more efficient catalysts. scielo.br
| Descriptor Type | Examples |
|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges |
| Steric | Percent Buried Volume (%Vbur), Molar volume, Surface area |
| Topological | Molecular connectivity indices, Shape indices |
| Thermodynamic | Heat of formation, Solvation energy |
Future Research Directions and Prospects
Development of Novel Derivatized Ligands for Enhanced Catalytic Performance
The modular nature of the 2-(dicyclohexylphosphino)-1-mesityl-1H-imidazole scaffold presents a fertile ground for the development of new ligands with tailored properties. By systematically modifying the imidazole (B134444) backbone, the N-aryl substituent, and the phosphine (B1218219) group, researchers can fine-tune the steric and electronic characteristics of the ligand to achieve superior catalytic activity and selectivity for specific reactions.
One promising avenue of research is the introduction of functional groups onto the imidazole ring. These modifications can influence the ligand's coordination to the metal center and modulate its electron-donating ability. For instance, the incorporation of electron-withdrawing or electron-donating substituents could have a profound impact on the catalytic cycle of cross-coupling reactions. Furthermore, the synthesis of bidentate or pincer-type ligands by introducing additional coordinating moieties on the imidazole scaffold could lead to catalysts with enhanced stability and reactivity.
Alterations to the N-aryl group, such as varying the substitution pattern on the mesityl ring or replacing it with other bulky aromatic groups, can also be explored. These changes would directly impact the steric environment around the metal center, which is crucial for controlling selectivity and preventing catalyst deactivation pathways. The development of a library of such derivatized ligands would enable high-throughput screening to identify optimal catalysts for challenging transformations.
Moreover, the synthesis of novel phosphine fragments attached to the imidazole core offers another dimension for ligand design. While the dicyclohexylphosphino group provides a good balance of steric bulk and electron-donating character, other alkyl or aryl phosphine moieties could be more suitable for specific applications. For example, the incorporation of more electron-rich phosphines could enhance the rate of oxidative addition in cross-coupling reactions.
A summary of potential derivatization strategies is presented in the table below:
| Ligand Component | Modification Strategy | Potential Impact on Catalysis |
| Imidazole Backbone | Introduction of electron-donating/withdrawing groups | Modulation of ligand electronics, influencing reaction rates |
| Addition of a second coordinating group (e.g., another phosphine, amine, or ether) | Formation of more stable bidentate or pincer complexes | |
| N-Aryl Substituent | Variation of substituents on the mesityl ring | Fine-tuning of steric bulk and catalyst stability |
| Replacement with other bulky aryl or heteroaryl groups | Altering the steric and electronic environment of the catalyst | |
| Phosphine Group | Substitution of cyclohexyl groups with other alkyl or aryl moieties | Optimization of steric and electronic properties for specific reactions |
| Introduction of chiral phosphine fragments | Development of catalysts for asymmetric transformations |
Exploration of New Catalytic Transformations
While this compound has demonstrated efficacy in several cross-coupling reactions, its application in a broader range of catalytic transformations remains a significant area for future exploration. The unique properties of this ligand suggest its potential to catalyze novel and challenging reactions that are currently beyond the scope of existing catalytic systems.
One area of interest is the application of palladium complexes of this ligand in C-H activation and functionalization reactions. Direct C-H functionalization is a highly atom-economical and environmentally benign method for the synthesis of complex organic molecules. The electron-rich and sterically hindered nature of the imidazole-phosphine ligand could facilitate the challenging C-H bond cleavage step and promote selective functionalization.
Furthermore, the exploration of this ligand in other transition metal-catalyzed reactions, such as those involving nickel, gold, or copper, could lead to the discovery of new catalytic activities. For example, gold catalysts bearing this ligand could be effective in hydroamination or hydroalkoxylation reactions, while nickel catalysts might exhibit unique reactivity in reductive cross-coupling reactions.
The use of this ligand in asymmetric catalysis is another exciting prospect. By introducing chirality into the ligand framework, either on the imidazole backbone, the N-aryl group, or the phosphine moiety, it may be possible to develop highly enantioselective catalysts for a variety of transformations.
A table of potential new catalytic applications is provided below:
| Catalytic Transformation | Potential Role of the Imidazole-Phosphine Ligand |
| C-H Activation/Functionalization | Facilitate C-H bond cleavage and control regioselectivity. |
| Asymmetric Catalysis | Serve as a chiral ligand scaffold for enantioselective reactions. |
| Carbonylation Reactions | Promote the insertion of carbon monoxide into organic molecules. |
| Polymerization Reactions | Control the stereochemistry and molecular weight of polymers. |
| Dual Catalysis | Act as a ligand in synergistic catalytic systems. |
Research in these areas will not only expand the utility of this compound but also contribute to the development of new and more efficient synthetic methodologies.
Application in Sustainable Chemistry and Green Catalysis
The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are increasingly guiding the development of new catalytic processes. This compound and its derivatives are well-positioned to contribute to this paradigm shift towards more sustainable chemical synthesis.
A key area for future research is the development of catalytic systems that can operate in environmentally benign solvents, such as water, ethanol, or supercritical carbon dioxide. The design of water-soluble versions of the imidazole-phosphine ligand, for example, by introducing hydrophilic functional groups, could enable efficient catalysis in aqueous media, thereby reducing the reliance on volatile organic solvents.
Furthermore, the development of recyclable catalytic systems is a major goal of green chemistry. This could be achieved by immobilizing the palladium-imidazole-phosphine complex on a solid support, such as a polymer, silica, or magnetic nanoparticles. A supported catalyst could be easily separated from the reaction mixture and reused multiple times, reducing both catalyst waste and cost. The mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, is another promising green approach where these robust ligands could find application. nih.gov
The use of this catalytic system for the conversion of biomass-derived feedstocks into valuable chemicals and fuels is another exciting avenue for sustainable chemistry. The development of efficient catalytic routes for the valorization of biomass would reduce our dependence on fossil fuels and contribute to a more circular economy.
The table below summarizes potential applications in green catalysis:
| Green Chemistry Approach | Application of Imidazole-Phosphine Ligands |
| Aqueous Phase Catalysis | Development of water-soluble ligands for reactions in water. |
| Catalyst Immobilization and Recycling | Anchoring the catalyst to a solid support for easy separation and reuse. |
| Mechanochemical Synthesis | Utilization in solvent-free or low-solvent reaction conditions. nih.gov |
| Biomass Conversion | Catalyzing the transformation of renewable feedstocks into valuable products. |
| Flow Chemistry | Application in continuous flow reactors for improved efficiency and safety. |
By focusing on these areas, researchers can harness the potential of this compound to develop more sustainable and environmentally friendly chemical processes.
Advanced Computational Design of Next-Generation Imidazole-Phosphine Ligands
In recent years, computational chemistry has emerged as a powerful tool for the rational design of new catalysts. Density Functional Theory (DFT) calculations and other computational methods can provide valuable insights into the mechanisms of catalytic reactions and help to predict the properties of new ligands. acs.orgacs.org The application of these in silico techniques to the study of this compound and its derivatives holds great promise for the development of next-generation catalysts with enhanced performance.
Furthermore, computational screening of virtual libraries of derivatized imidazole-phosphine ligands can accelerate the discovery of new and improved catalysts. By calculating key descriptors of ligand performance, such as steric bulk and electronic properties, it is possible to identify promising candidates for experimental synthesis and testing. This data-driven approach can significantly reduce the time and resources required for catalyst development. rsc.org
The use of machine learning and artificial intelligence in catalyst design is another rapidly advancing field. By training algorithms on large datasets of experimental and computational data, it may be possible to develop predictive models that can accurately forecast the performance of new ligands. This would represent a paradigm shift in catalyst design, moving from a trial-and-error approach to a more predictive and rational methodology.
A summary of computational approaches for ligand design is provided in the table below:
| Computational Method | Application in Ligand Design |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and calculation of catalyst properties. acs.orgacs.org |
| Molecular Dynamics (MD) Simulations | Study of catalyst dynamics and interactions with the solvent and substrates. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for catalyst performance based on ligand structure. |
| Virtual High-Throughput Screening | Rapid screening of large libraries of virtual ligands to identify promising candidates. researchgate.net |
| Machine Learning and Artificial Intelligence | Building predictive models for catalyst optimization and discovery. rsc.org |
The integration of advanced computational methods into the research and development of imidazole-phosphine ligands will undoubtedly accelerate the pace of innovation and lead to the discovery of highly efficient and selective catalysts for a wide range of chemical transformations.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-(dicyclohexylphosphino)-1-mesityl-1H-imidazole, and how can purity be validated?
- Methodology : The compound is synthesized via palladium-catalyzed cross-coupling reactions using mesityl-substituted imidazole precursors and dicyclohexylphosphine. Key steps include inert atmosphere handling (e.g., Schlenk techniques) to prevent oxidation of the phosphine group. Purity is confirmed via NMR to verify phosphine integrity (shift: δ ~10–20 ppm) and elemental analysis (C, H, N, P) to ensure stoichiometric ratios .
Q. How does the ligand structure influence its air stability and catalytic performance in hydroformylation?
- Methodology : The mesityl group (2,4,6-trimethylphenyl) enhances steric bulk, preventing ligand oxidation and improving air stability. Catalytic activity is tested in hydroformylation of alkenes (e.g., propene) under varying CO/H pressures. Turnover numbers (TONs) and regioselectivity (n/iso ratio) are quantified via GC-MS. Comparative studies with analogous ligands (e.g., 2-(dicyclohexylphosphino)-1-phenylindole) highlight mesityl’s role in stabilizing metal-ligand complexes .
Q. What spectroscopic techniques are critical for characterizing this phosphine-imidazole ligand?
- Methodology :
- and NMR identify imidazole ring protons (δ 6.5–7.5 ppm) and mesityl methyl groups (δ 2.0–2.5 ppm).
- NMR confirms phosphine coordination (δ 10–20 ppm for free ligand; shifts upon metal binding).
- X-ray crystallography resolves steric parameters (e.g., cone angle ~160°), critical for predicting catalytic behavior .
Advanced Research Questions
Q. How can computational methods optimize ligand design for asymmetric catalysis?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-donating capacity. Molecular docking simulations (e.g., with Rh or Pd centers) model steric interactions between the mesityl group and substrate. Parameters like %V (buried volume) quantify steric effects, guiding modifications (e.g., substituting cyclohexyl with adamantyl groups) .
Q. What strategies resolve contradictions in catalytic activity data across literature reports?
- Methodology : Cross-reference synthesis protocols (e.g., solvent purity, metal precursor choice). For example, Rh(CO)(acac) vs. RhCl may yield divergent TONs. Validate via controlled experiments under identical conditions (temperature, pressure). Use in situ IR spectroscopy to monitor CO stretching frequencies (1900–2100 cm), correlating with metal-ligand coordination modes .
Q. How can derivatization of the imidazole core enhance ligand functionality in cross-coupling reactions?
- Methodology : Introduce electron-withdrawing groups (e.g., -CF) at the imidazole C4/C5 positions via Ullmann coupling. Test modified ligands in Suzuki-Miyaura reactions (e.g., aryl bromide coupling with phenylboronic acid). Compare yields and TOFs (turnover frequencies) to assess electronic vs. steric contributions. NMR tracks fluorinated substituent stability .
Q. What are the challenges in scaling up catalytic reactions using this ligand, and how are they addressed?
- Methodology : Ligand solubility in non-polar solvents (e.g., toluene) can limit large-scale homogeneous catalysis. Explore immobilization on silica supports via silyl linkers. Assess recyclability via ICP-OES to detect metal leaching. Compare activity retention over 5 cycles .
Data-Driven Insights
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 382.52 g/mol | |
| NMR Shift | δ 12.3 ppm (neat CDCl) | |
| Melting Point | 195–198°C | |
| Hydroformylation TON (Rh) | 1,200–1,500 | |
| Cone Angle | ~160° |
Key Research Gaps
- Ligand-Metal Kinetics : Lack of in situ mechanistic studies (e.g., operando XAFS) to map Rh-ligand intermediates.
- Toxicity Profiling : Limited data on ecotoxicological impacts; recommend OECD 207 assays for environmental risk assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
